molecular formula C21H16N2O2 B13146608 1-Amino-5-(benzylamino)anthracene-9,10-dione CAS No. 88447-10-3

1-Amino-5-(benzylamino)anthracene-9,10-dione

Cat. No.: B13146608
CAS No.: 88447-10-3
M. Wt: 328.4 g/mol
InChI Key: UXFFRVRMEYIOTE-UHFFFAOYSA-N
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Description

1-Amino-5-(benzylamino)anthracene-9,10-dione is an anthraquinone derivative characterized by amino and benzylamino substituents at the 1- and 5-positions of the anthracene core. Anthracene-9,10-diones are renowned for their planar aromatic structure, redox activity, and applications in dyes, pharmaceuticals, and materials science.

Properties

CAS No.

88447-10-3

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-amino-5-(benzylamino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O2/c22-16-10-4-8-14-18(16)20(24)15-9-5-11-17(19(15)21(14)25)23-12-13-6-2-1-3-7-13/h1-11,23H,12,22H2

InChI Key

UXFFRVRMEYIOTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N

Origin of Product

United States

Chemical Reactions Analysis

1-Amino-5-(benzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Amino-5-(benzylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions make it effective in targeting cancer cells and other rapidly dividing cells .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Anthracene-9,10-dione Derivatives

Compound Name Substituents (Positions) Key Functional Groups References
1-Amino-5-(benzylamino)anthracene-9,10-dione Amino (1), Benzylamino (5) -NH₂, -NH(CH₂C₆H₅)
1,4-Bis(ethylamino)anthracene-9,10-dione Ethylamino (1,4) -NH(CH₂CH₃)
1-(3-Bromopropylamino)anthracene-9,10-dione Bromopropylamino (1) -NH(CH₂)₃Br
Mitoxantrone Hydroxy, aminoalkyl (1,4,5,8) -OH, -NH(CH₂)₂NH(CH₂)₂OH
1,4-Bis[(aminoalkyl)amino]-5,8-dimethyl Aminoalkyl (1,4), Methyl (5,8) -NH(CH₂)ₙNH₂, -CH₃
1-Hydroxy-2-(aryl)anthracene-9,10-dione Hydroxy (1), Aryl (2) -OH, -Ar
1-(Dodecylthio)anthracene-9,10-dione Dodecylthio (1) -S(CH₂)₁₁CH₃

Key Observations :

  • Substituent Position : The 1,4- and 1,5-substituted derivatives are common, with the latter (e.g., the target compound) showing enhanced steric hindrance due to adjacent substituents .
  • Functional Groups: Alkyl/aryl amino groups improve solubility and intermolecular interactions, while thiol or hydroxy groups modify redox behavior .
  • Sulfur vs. Nitrogen: Sulfur-containing derivatives (e.g., 1-(dodecylthio)-) exhibit distinct electrochemical properties compared to amino-substituted analogs .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Solubility (aq.) λₘₐₓ (nm) Redox Potential (V vs. SHE) References
1-Amino-5-(benzylamino)anthracene-9,10-dione Low in water 480-520 -0.45 (reduction)
1,4-Bis(ethylamino)anthracene-9,10-dione Moderate in methanol 450-490 -0.38
1-(Dodecylthio)anthracene-9,10-dione Insoluble in water 510-550 -0.52
Mitoxantrone Soluble in DMSO 610-660 -0.30


Key Findings :

  • Solubility: Bulky substituents (e.g., benzylamino, dodecylthio) reduce aqueous solubility, whereas hydroxy or polar amino groups enhance it .
  • Optical Properties : Electron-donating groups (e.g., -NH₂) redshift absorption maxima due to charge-transfer transitions .
  • Redox Behavior: Anthracene-9,10-dione derivatives exhibit reversible reduction to diolates, with potentials influenced by substituent electron-withdrawing/donating effects .

Critical Insights :

  • Anticancer Activity: Alkylamino derivatives (e.g., mitoxantrone) show potent cytotoxicity via DNA intercalation and topoisomerase inhibition, but cardiotoxicity remains a limitation .
  • Structure-Activity: Ionization potentials of 7.7–7.9 eV correlate with bioactivity in amino-substituted derivatives, suggesting redox cycling as a mechanism .
  • Antiviral Potential: Molecular docking studies highlight 1-amino-5-(benzylamino)anthracene-9,10-dione as a candidate for targeting monkeypox virus proteins .

Biological Activity

1-Amino-5-(benzylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthracene family, which is known for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C19H16N2O2
  • Molecular Weight: 304.34 g/mol
  • IUPAC Name: 1-amino-5-(benzylamino)anthracene-9,10-dione

The biological activity of 1-amino-5-(benzylamino)anthracene-9,10-dione is primarily attributed to its ability to interact with DNA and inhibit various cellular processes. Key mechanisms include:

  • DNA Intercalation: The compound intercalates between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication, leading to increased DNA damage and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress through ROS production, contributing to its cytotoxic effects against cancer cells .

Antitumor Activity

Research has shown that 1-amino-5-(benzylamino)anthracene-9,10-dione exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated its efficacy against:

  • Leukemia Cells: The compound showed potent cytotoxic effects on L1210 leukemia cells, with IC50 values indicating effective cell growth inhibition .
  • Solid Tumors: In vivo studies using human tumor xenograft models revealed that this compound can significantly reduce tumor size and improve survival rates when administered alone or in combination with other chemotherapeutic agents like cytarabine .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective properties of this compound. It has been evaluated for its effects on neuronal cell survival in models of neurodegeneration, showing promise as a therapeutic agent for conditions such as Alzheimer's disease .

Study 1: Antitumor Efficacy

A study conducted on unsymmetrically substituted anthracene derivatives indicated that 1-amino-5-(benzylamino)anthracene-9,10-dione had a higher antitumor efficacy compared to related compounds. The study highlighted the compound's ability to interact with calf thymus DNA more effectively than other derivatives tested .

Study 2: Mechanistic Insights

Another investigation focused on the interaction of anthraquinone derivatives with DNA revealed that the cytotoxicity of 1-amino-5-(benzylamino)anthracene-9,10-dione was linked to its ability to induce double-strand breaks in DNA through topoisomerase inhibition. This study provided insights into the molecular basis for its antitumor activity .

Comparative Analysis with Related Compounds

Compound NameAntitumor ActivityMechanism of Action
1-Amino-5-(benzylamino)anthracene-9,10-dioneHighDNA intercalation, topoisomerase inhibition
Unsymmetrically substituted anthracenesModerateSimilar mechanisms but lower efficacy
Other anthraquinone derivativesVariablePrimarily through ROS generation

Q & A

Q. What are the recommended synthetic pathways for 1-amino-5-(benzylamino)anthracene-9,10-dione, and what key reaction conditions must be optimized?

The synthesis of anthraquinone derivatives typically involves nitration, reduction, and substitution steps. For example:

  • Nitration : Anthracene derivatives are nitrated at specific positions using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
  • Reduction : The nitro group is reduced to an amine using NaBH₄ or LiAlH₄ in anhydrous THF, requiring inert conditions to prevent oxidation .
  • Benzylation : A benzylamine group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination), often requiring Pd catalysts and ligands .
    Key optimizations : Reaction time, solvent polarity (THF vs. DMF), and temperature to minimize side products like over-alkylation or deamination .

Q. What safety protocols are critical when handling this compound, given its structural similarity to mutagenic anthraquinones?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin contact and inhalation (P280, P301+P310) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation (P403) .
  • Waste Disposal : Follow EPA guidelines for halogenated organics (P501), as benzylamino groups may react with environmental oxidants .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Look for characteristic aromatic signals (δ 7.5–8.5 ppm) and benzylamino protons (δ 3.8–4.2 ppm). Integrate peaks to verify substitution patterns .
  • IR : Confirm amine (-NH₂) stretches at 3300–3500 cm⁻¹ and carbonyl (C=O) at 1670–1750 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in photoinduced electron-transfer applications?

The anthraquinone core acts as an electron acceptor due to its conjugated π-system, while the benzylamino group donates electrons via resonance.

  • DFT Studies : Calculate HOMO/LUMO gaps to predict charge-transfer efficiency. For similar derivatives, LUMO energies range from -1.5 to -2.0 eV .
  • Transient Absorption Spectroscopy : Monitor triplet-state lifetimes (µs–ms range) to evaluate intersystem crossing efficiency .
    Experimental Design : Compare fluorescence quenching rates with varying electron donors (e.g., triethylamine) in degassed acetonitrile .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

  • Contradiction : Anthraquinones are typically hydrophobic, but amino groups enhance polarity.
  • Methodology :
    • Solubility Testing : Use shake-flask method in DMSO, THF, and water (pH 7.4) with UV-Vis quantification .
    • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify optimal solvents (e.g., DMF: δP = 13.7) .
    • Co-solvency : Test DMSO-water mixtures (e.g., 70:30) to balance polarity and solubility .

Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorescence-based applications?

  • Structural Modification : Introduce bulky substituents (e.g., tert-butyl) at the 2-position to sterically hinder π-π stacking .
  • Encapsulation : Use cyclodextrins or micelles (e.g., SDS) to isolate molecules in aqueous media .
  • Solvent Optimization : Employ high-polarity solvents (e.g., DMF) to disrupt intermolecular interactions .

Q. How does the compound’s electronic structure influence its electrochemical reduction potential?

  • Cyclic Voltammetry : Perform scans in acetonitrile (0.1 M TBAPF₆) to measure reduction peaks. Anthraquinone derivatives typically show E₁/2 ≈ -0.8 V vs. Ag/AgCl .
  • Substituent Effects : Electron-donating groups (e.g., -NH₂) shift potentials cathodically by ~50 mV, while electron-withdrawing groups (e.g., -NO₂) shift anodically .
    Computational Support : Use Gaussian 16 with B3LYP/6-31G(d) to model redox-active orbitals .

Methodological Considerations

Q. What analytical workflows validate the compound’s stability under oxidative stress?

  • Forced Degradation : Expose to H₂O₂ (3% w/v) or UV light (254 nm) for 24 hours. Monitor via:
    • HPLC : Detect degradation products (e.g., quinone imines) .
    • LC-MS/MS : Identify m/z shifts corresponding to oxidation (e.g., +16 Da for hydroxylation) .
  • Kinetic Modeling : Calculate rate constants (k) for degradation using Arrhenius plots at 25–60°C .

Q. How can regioselectivity challenges in benzylamino substitution be addressed?

  • Directing Groups : Use transient protecting groups (e.g., acetyl) to block undesired positions during nitration .
  • Metal Catalysis : Employ Pd(OAc)₂/Xantphos for C-N coupling at the 5-position with >90% regioselectivity .
  • Computational Screening : Use DFT to predict activation barriers for competing substitution pathways .

Q. What in silico models predict the compound’s bioactivity against cancer cell lines?

  • QSAR : Train models with anthraquinone datasets (IC₅₀ values) using descriptors like logP, polar surface area, and H-bond donors .
  • Molecular Docking : Simulate binding to topoisomerase II (PDB: 1ZXM) to prioritize derivatives with high docking scores (>-8.0 kcal/mol) .

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